4-Methoxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is a complex organic compound with a molecular formula of C24H26N6O5 and a molecular weight of 478.512 . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone typically involves the condensation of 4-methoxybenzaldehyde with the corresponding hydrazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
4-Methoxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone
- 4-Methoxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone
Uniqueness
What sets 4-Methoxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C25H28N6O5 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H28N6O5/c1-16-7-5-6-8-20(16)36-15-18(32)14-31-21-22(29(2)25(34)30(3)23(21)33)27-24(31)28-26-13-17-9-11-19(35-4)12-10-17/h5-13,18,32H,14-15H2,1-4H3,(H,27,28)/b26-13+ |
InChI Key |
NLBSMPGUMUHSFY-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.